An In-depth Technical Guide to 1-methyl-1H-indazol-6-amine: Chemical Properties and Structure
An In-depth Technical Guide to 1-methyl-1H-indazol-6-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-indazol-6-amine is a versatile heterocyclic amine that has garnered significant attention in medicinal chemistry and materials science. Its unique structural scaffold serves as a crucial building block in the synthesis of a diverse range of biologically active molecules, most notably in the development of kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 1-methyl-1H-indazol-6-amine, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Properties and Structure
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [1][2] |
| Molecular Weight | 147.18 g/mol | [1][2] |
| Melting Point | 174-180 °C | [1] |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Favorable solubility | [1] |
| Appearance | Beige powder | [1] |
Structural Identifiers
| Identifier | Value | Source |
| CAS Number | 74728-65-7 | [1][3] |
| InChI | InChI=1S/C8H9N3/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,9H2,1H3 | [2] |
| InChIKey | YTKNUPJYGSOVLV-UHFFFAOYSA-N | [2] |
| SMILES | CN1C=C(C=CC=2N)C2=C1N | [2] |
Experimental Protocols
The synthesis of 1-methyl-1H-indazol-6-amine can be achieved through a multi-step process, typically starting from 6-nitro-1H-indazole. The following protocol is adapted from established methodologies for the synthesis of similar indazole derivatives and provides a reliable route to the target compound.[4][5]
Synthesis of 1-methyl-1H-indazol-6-amine
Step 1: N-Methylation of 6-nitro-1H-indazole to form 1-methyl-6-nitro-1H-indazole
This procedure outlines the regioselective N-methylation of 6-nitro-1H-indazole, which favors alkylation at the N1 position under specific basic conditions.
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Materials and Reagents:
-
6-nitro-1H-indazole
-
Sodium hydride (NaH)
-
Iodomethane (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
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Water
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Continue stirring at 0 °C for 30 minutes.
-
Add iodomethane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-6-nitro-1H-indazole.
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Step 2: Reduction of 1-methyl-6-nitro-1H-indazole to 1-methyl-1H-indazol-6-amine
The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.
-
Materials and Reagents:
-
1-methyl-6-nitro-1H-indazole
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-indazol-6-amine. The product can be further purified by recrystallization if necessary.
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Applications in Drug Discovery and Signaling Pathways
1-methyl-1H-indazol-6-amine is a pivotal intermediate in the synthesis of potent and selective kinase inhibitors.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold of 1-methyl-1H-indazol-6-amine serves as an effective hinge-binding motif, enabling high-affinity interactions with the ATP-binding pocket of various kinases.
Derivatives of 1-methyl-1H-indazol-6-amine have been investigated as inhibitors of several important cancer-related kinases, including:
-
FMS-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).[7]
-
Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, PLK4 is a target in several cancers.[8]
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Platelet-derived growth factor receptor (PDGFR): Involved in cell growth and division.[9]
-
RAF kinases (e.g., BRAF): Components of the MAPK/ERK pathway, which is frequently activated in melanoma and other cancers.[6]
The following diagrams illustrate the synthetic utility of 1-methyl-1H-indazol-6-amine in the generation of a generic kinase inhibitor and its subsequent role in blocking a key cellular signaling pathway.
Conclusion
1-methyl-1H-indazol-6-amine is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical structure and versatile reactivity make it an invaluable starting material for the synthesis of complex molecules with therapeutic potential. The methodologies outlined in this guide, coupled with an understanding of its role in targeting key signaling pathways, provide a solid foundation for researchers aiming to leverage this compound in their drug discovery endeavors. Further exploration of its properties and applications is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 74728-65-7 Cas No. | 6-Amino-1-methyl-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
